molecular formula C15H16O6 B2436595 methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 892559-75-0

methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No. B2436595
CAS RN: 892559-75-0
M. Wt: 292.287
InChI Key: CXLBRXPAGBZMJB-UHFFFAOYSA-N
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Description

“Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a chemical compound with the molecular formula C15H16O6 . It has a molecular weight of 292.28 .


Molecular Structure Analysis

The molecular structure of “methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” consists of 15 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The structure includes a chromen-3-yl group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.224±0.06 g/cm3 and a predicted boiling point of 453.1±45.0 °C . Its melting point is 149-150 °C .

Scientific Research Applications

Methanogenic Pathways and Carbon Isotopic Signatures

  • Methanogenic Pathways Quantification : The study by Conrad (2005) discusses the quantification of methanogenic pathways, focusing on the use of stable carbon isotopic signatures of CO2, CH4, and acetate methyl. This research sheds light on how isotopic fractionation factors vary and the need for more data, particularly explicit determination of fractionation factors under various conditions. The implications for understanding environmental conditions, such as wetlands, are significant (Conrad, 2005).

Natural Product Chemistry and Pharmacology

  • Chemistry and Pharmacology of Blepharispermum subsessile : Nayak & Kalidass (2016) present a comprehensive review of Blepharispermum subsessile DC., highlighting its ethnomedicinal uses, chemical constituents, and pharmacological activities. Various chromenes, essential oils, and other compounds are isolated from this plant, showcasing the diverse potential applications in natural product chemistry and pharmacology (Nayak & Kalidass, 2016).

Bio-Based Solvents and Green Chemistry

  • 2-Methyloxolane as a Sustainable Lipophilic Solvent : Rapinel et al. (2020) delve into the properties and applications of 2-methyloxolane (2-MeOx), emphasizing its role as a bio-based solvent. The review discusses its solvent power, extraction efficiency, and its potential as a viable alternative to conventional petroleum-based solvents for extracting lipophilic foodstuff and natural products (Rapinel et al., 2020).

Novel Biomaterials and Biochemical Pathways

  • Xylan Derivatives and Application Potential : Petzold-Welcke et al. (2014) explore the chemical modification of xylan, leading to new biopolymer ethers and esters. The study emphasizes the potential applications of these materials in various fields, including drug delivery and as antimicrobial agents. This highlights the importance of understanding the structure-property relationships for developing novel biomaterials (Petzold-Welcke et al., 2014).

Future Directions

The future directions for research on “methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” and similar compounds could involve exploring their potential biological activities and developing efficient synthesis methods .

properties

IUPAC Name

methyl 2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-8-10(7-13(16)20-4)15(17)21-12-6-9(18-2)5-11(19-3)14(8)12/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLBRXPAGBZMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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